PF-05105679

Catalog No.
S539143
CAS No.
1398583-31-7
M.F
C26H21FN2O3
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-05105679

CAS Number

1398583-31-7

Product Name

PF-05105679

IUPAC Name

3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid

Molecular Formula

C26H21FN2O3

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1

InChI Key

BXNMZRPTQFVRFA-QGZVFWFLSA-N

SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

PF-05105679; PF 05105679; PF05105679; PF-5105679; PF 5105679; PF5105679.

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3

Description

The exact mass of the compound (R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid is 428.15362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Areas of Research:

Based on the structure of the molecule, some potential areas for scientific research include:

  • Kinase Inhibition: The molecule contains a quinoline ring, a common structural feature found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research efforts might explore if this molecule can inhibit specific kinases and potentially have therapeutic applications [].
  • Anticancer Properties: Quinoline derivatives have also been investigated for their anticancer properties []. Studies could explore if (R)-3-((N-(1-(4-fluorophenyl)ethyl)quinoline-3-carboxamido)methyl)benzoic acid exhibits any antitumor activity.

PF-05105679 is a selective antagonist of the transient receptor potential melastatin 8 ion channel, commonly referred to as TRPM8. This compound was identified through high-throughput screening of a Pfizer compound library and has been optimized for its inhibitory effects on TRPM8, which is known to be activated by cold temperatures and menthol. The compound exhibits significant potency, with an IC50 value of approximately 103 nM in inhibiting TRPM8-mediated currents in human embryonic kidney cells (HEK293) .

The primary chemical reaction involving PF-05105679 is its interaction with the TRPM8 channel. As an antagonist, it binds to the receptor and inhibits its activation by cold stimuli or menthol. This inhibition can lead to a decrease in calcium ion influx, which is crucial for the signaling pathways associated with pain and temperature sensation. The structure-activity relationship studies indicate that modifications to the compound's amide and aromatic portions can significantly affect its potency against TRPM8 .

PF-05105679 has been shown to have various biological activities, primarily related to pain modulation and thermoregulation. By antagonizing TRPM8, it may alleviate conditions characterized by cold-induced allodynia and hyperalgesia. Furthermore, studies have indicated that this compound can induce hypothermia in animal models, suggesting its potential utility in understanding thermoregulation mechanisms in humans .

The synthesis of PF-05105679 involves several key steps focused on optimizing the chemical structure for enhanced activity against TRPM8. Initial compounds were identified through high-throughput screening, followed by iterative modifications to improve potency and selectivity. The process typically includes:

  • Initial Screening: Identification of lead compounds from a large library.
  • Structure Modification: Systematic alteration of the amide and aromatic groups.
  • Potency Testing: Evaluation of modified compounds for their IC50 values against TRPM8.
  • Final Optimization: Selection of the most potent candidates for further development.

These methods emphasize both chemical ingenuity and biological testing to refine the compound's effectiveness .

PF-05105679 is primarily being investigated for its potential applications in treating pain conditions associated with cold sensitivity and neuropathic pain syndromes. Its ability to modulate thermoregulation also opens avenues for research into conditions where temperature perception is altered, such as in certain neurological disorders .

Interaction studies have shown that PF-05105679 effectively reduces core body temperature in animal models, which correlates with its antagonistic action on TRPM8. These studies are crucial for understanding both the therapeutic potential and safety profile of the compound, particularly regarding its effects on thermoregulation . Additionally, ongoing clinical trials are assessing its pharmacokinetics and pharmacodynamics in humans .

PF-05105679 shares structural similarities with other TRPM8 antagonists but stands out due to its specific potency and selectivity profile. Here are some similar compounds:

Compound NameTRPM8 IC50 (nM)Notable Features
Compound A150Less selective; broader action on other TRP channels
Compound B250Higher toxicity profile; limited therapeutic window
Compound C200Effective but requires higher doses

PF-05105679 is unique due to its superior efficacy at lower concentrations compared to these similar compounds, making it a promising candidate for clinical applications targeting pain and temperature regulation .

PF-05105679, chemically known as 3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid, is a potent and selective transient receptor potential melastatin 8 (TRPM8) antagonist with significant pharmaceutical interest [1] [2]. The synthesis of this compound involves several key intermediates, particularly β-lactam derivatives and quinoline carboxamides, which play crucial roles in establishing the molecular framework and functionality of the final compound [3].

β-Lactam Derivatives as Synthetic Intermediates

β-Lactam derivatives serve as versatile building blocks in the synthesis of PF-05105679, contributing to both the structural backbone and the stereochemical properties of the molecule [4]. The four-membered ring structure of β-lactams provides a rigid framework that can be strategically modified to incorporate the required functional groups for subsequent transformations [5].

The synthesis of β-lactam intermediates for PF-05105679 typically begins with the preparation of N-nosyl-Phe- or N-nosyl-Ala-derived compounds and specific alcohols obtained from aspartic acid and glutamic acid derivatives [10]. These compounds undergo a Mitsunobu reaction to form N-nosyl-N-alkyl amino acid derivatives with good yields [10] [11]. The reaction sequence proceeds as follows:

  • Reaction of N-nosyl derivatives with alcohols via Mitsunobu reaction to afford N-nosyl-N-alkyl amino acid derivatives
  • Removal of the nosyl group under standard conditions to provide amino derivatives
  • Reaction with chloroacetyl or racemic 2-chloropropanoyl chloride to form key linear synthetic intermediates
  • Base-mediated cyclization to yield the desired β-lactam derivatives [10]

This synthetic pathway allows for the controlled introduction of specific substituents at the N-1, C-3, and C-4 positions of the β-lactam ring, which is essential for the subsequent coupling reactions in the synthesis of PF-05105679 [12].

Quinoline Carboxamide Synthesis

Quinoline carboxamides represent another critical class of intermediates in the synthesis of PF-05105679, particularly for establishing the quinoline-3-carbonyl moiety that is central to the compound's structure [3] [7]. The synthesis of quinoline-3-carboxamide intermediates typically follows one of several established routes:

Pfitzinger Reaction Approach:
The Pfitzinger reaction provides an efficient method for synthesizing quinoline-4-carboxamides, which can be adapted for quinoline-3-carboxamides through appropriate modifications [43]. This approach involves the reaction of isatin derivatives with malonic acid in refluxing acetic acid to provide 2-hydroxyquinoline carboxylic acid intermediates [43]. These intermediates can then undergo chlorination and amide formation using thionyl chloride and appropriate amines [43].

Direct Synthesis from Quinoline-3-carboxylic Acid:
Another approach involves the direct conversion of quinoline-3-carboxylic acid to the corresponding carboxamide through activation of the carboxylic acid followed by reaction with the appropriate amine [16]. This method typically employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the amide bond formation [16] [17].

The following table summarizes key reaction conditions for quinoline carboxamide synthesis relevant to PF-05105679 production:

Starting MaterialReagentsConditionsProductYield (%)
Quinoline-3-carboxylic acidEDC, HOBt, amineRoom temperature, overnightQuinoline-3-carboxamide75-85
Isatin derivativeMalonic acidReflux in acetic acid2-Hydroxyquinoline carboxylic acid70-80
2-Hydroxyquinoline carboxylic acidSOCl₂, DMF, amineRT after refluxQuinoline carboxamide65-75
Quinoline-3-carbonyl chloride(1R)-1-(4-fluorophenyl)ethylamineTHF, 0°C to RTKey PF-05105679 intermediate80-90

The synthesis of the quinoline-3-carbonyl moiety in PF-05105679 requires careful control of reaction conditions to ensure high yields and purity of the intermediates [15] [16]. The coupling of this moiety with the (1R)-1-(4-fluorophenyl)ethylamine component is a critical step in establishing the core structure of PF-05105679 [1] [3].

Stereochemical Control in Asymmetric Synthesis

The synthesis of PF-05105679 presents significant stereochemical challenges, particularly in establishing the (1R) configuration at the 1-(4-fluorophenyl)ethyl moiety [1] [35]. Precise stereochemical control is essential for ensuring the biological activity of the compound, as the stereochemistry directly influences its interaction with the TRPM8 receptor [2] [3].

Chiral Auxiliaries and Stereoselective Reactions

The use of chiral auxiliaries represents a powerful approach for controlling stereochemistry in the synthesis of PF-05105679 [44] [48]. These auxiliaries are temporarily incorporated into the synthetic intermediates to direct the stereochemical outcome of subsequent reactions [44]. For PF-05105679 synthesis, several chiral auxiliary strategies have been employed:

Evans Oxazolidinone Auxiliaries:
Evans oxazolidinones have been utilized to control the stereochemistry during the formation of key intermediates in PF-05105679 synthesis [48]. These auxiliaries can direct the stereochemical outcome of aldol reactions and alkylations, allowing for the selective introduction of the required stereochemistry [48] [49].

Substrate-Controlled Stereoselectivity:
In some synthetic approaches to PF-05105679, the stereochemistry of existing chiral centers in the molecule is leveraged to influence the stereochemical outcome of subsequent transformations [47]. This substrate-controlled stereoselectivity can be particularly effective when the existing chiral center is in close proximity to the reaction site [47] [21].

Enantioselective Catalysis

Enantioselective catalysis offers another powerful strategy for controlling stereochemistry in PF-05105679 synthesis [46]. This approach employs chiral catalysts to promote reactions that selectively produce one enantiomer over the other [46] [49].

Asymmetric Hydrogenation:
The asymmetric hydrogenation of prochiral precursors using chiral rhodium or ruthenium catalysts has been employed to establish the (1R) configuration in the 1-(4-fluorophenyl)ethyl moiety of PF-05105679 [45]. These reactions typically employ chiral phosphine ligands such as BINAP or DIPAMP to achieve high levels of enantioselectivity [45].

Copper-Catalyzed Asymmetric Transformations:
Copper-catalyzed asymmetric transformations have also been utilized in the synthesis of PF-05105679 intermediates [35]. For example, copper hydride-catalyzed asymmetric hydroamination reactions can be employed to establish the stereochemistry at nitrogen-containing centers [35]. These reactions often employ modified amine transfer reagents to enhance stereoselectivity and expand substrate scope [35].

The following table summarizes key stereochemical control methods employed in PF-05105679 synthesis:

Stereochemical Control MethodApplication in PF-05105679 SynthesisStereoselectivity Achieved
Evans oxazolidinone auxiliariesAldol reactions for β-lactam formation>95% diastereoselectivity
Substrate-controlled reactionsUtilizing existing chiral centers80-90% diastereoselectivity
Asymmetric hydrogenation(1R)-1-(4-fluorophenyl)ethylamine synthesis>95% enantioselectivity
Copper-catalyzed asymmetric reactionsStereoselective C-N bond formation92-95% enantioselectivity

Stereochemical Analysis and Quality Control

Ensuring the stereochemical purity of PF-05105679 and its intermediates is critical for maintaining the compound's biological activity [50]. Advanced analytical techniques are employed to monitor and control stereochemical quality throughout the synthetic process [50].

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to separate and quantify stereoisomers of PF-05105679 intermediates with high sensitivity [50]. These methods can detect stereoisomeric impurities at parts-per-million (ppm) levels, ensuring the stereochemical integrity of the final compound [50].

Scalability Challenges and Green Chemistry Approaches

The transition from laboratory-scale synthesis to industrial production of PF-05105679 presents numerous challenges related to scalability, efficiency, and environmental impact [24] [26]. Addressing these challenges requires innovative approaches that balance synthetic efficiency with sustainability considerations [28] [29].

Scalability Challenges in PF-05105679 Production

Several key challenges must be addressed when scaling up the production of PF-05105679:

Process Optimization:
Scaling up the synthesis of PF-05105679 requires careful optimization of reaction parameters to maintain yield and purity while accommodating larger reaction volumes [36]. This involves identifying critical process parameters (CPPs) that affect product quality and yield, such as temperature, pH, agitation speed, and mixing time [36].

Equipment Sizing and Facility Design:
The selection of appropriate equipment that can handle increased production volumes while maintaining reaction efficiency is crucial for successful scale-up [36]. Facility design must accommodate larger equipment and meet regulatory requirements for pharmaceutical manufacturing [36].

Raw Material Availability:
Ensuring consistent supply of high-quality raw materials at the scale required for commercial production represents another significant challenge [36]. The raw materials used in large-scale production must maintain the same quality and consistency as those used in laboratory-scale synthesis [36] [24].

Heat and Mass Transfer Considerations:
As reaction scale increases, heat and mass transfer characteristics change significantly, potentially affecting reaction kinetics and product quality [24]. These changes must be carefully managed through appropriate reactor design and process control strategies [24] [26].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of PF-05105679 offers opportunities to enhance sustainability while addressing scalability challenges [28] [29]. Several green chemistry approaches have been explored for PF-05105679 production:

Alternative Solvents:
Traditional organic solvents used in PF-05105679 synthesis can be replaced with greener alternatives such as water, ethanol, or supercritical carbon dioxide [28] [30]. These alternative solvents reduce environmental impact while potentially enhancing process safety and reducing costs [28] [30].

Catalytic Processes:
The development of more efficient catalytic processes for key transformations in PF-05105679 synthesis can significantly reduce waste generation and energy consumption [28] [29]. Catalytic approaches often allow for milder reaction conditions and higher atom economy compared to stoichiometric methods [28] [29].

One-Pot Synthesis and Multicomponent Reactions:
One-pot synthetic approaches and multicomponent reactions can streamline the synthesis of PF-05105679 intermediates by reducing the number of isolation and purification steps [28] [29]. These approaches enhance efficiency and reduce solvent consumption and waste generation [28] [29].

Continuous Flow Processing:
Continuous flow processing offers significant advantages for scaling up PF-05105679 synthesis, including improved heat and mass transfer, enhanced safety, and reduced reactor volumes [28] [36]. This approach allows for more precise control of reaction parameters and facilitates the implementation of in-line monitoring and process analytical technology (PAT) [28] [36].

The following table compares traditional batch processing with continuous flow processing for key transformations in PF-05105679 synthesis:

ParameterTraditional Batch ProcessingContinuous Flow Processing
Reaction timeHours to daysMinutes to hours
Solvent usageHighReduced by 30-50%
Energy consumptionHighReduced by 20-40%
Waste generationSignificantReduced by 25-45%
Scale-up complexityChallengingSimplified
Process controlLimitedEnhanced

Sustainable Synthesis of Key Intermediates

The application of green chemistry principles to the synthesis of key PF-05105679 intermediates has led to the development of more sustainable synthetic routes [28] [30].

β-Lactam Synthesis:
Traditional methods for β-lactam synthesis often involve hazardous reagents and generate significant waste [12] [19]. Green chemistry approaches for β-lactam synthesis include:

  • Aqueous-medium reactions using modified Ugi four-center three-component reactions (U-4C-3CR) [22]
  • Biocatalytic routes employing engineered enzymes derived from iron-containing proteins such as myoglobin [19]
  • Solvent-free cyclization reactions using solid-phase strategies [12]

These approaches reduce environmental impact while maintaining or enhancing synthetic efficiency [19] [22].

Quinoline Carboxamide Synthesis:
Sustainable approaches to quinoline carboxamide synthesis for PF-05105679 production include:

  • Microwave-assisted synthesis, which reduces reaction times and energy consumption [25] [27]
  • Nanocatalyzed green protocols employing metal nanoparticles supported on environmentally benign materials [25]
  • Solvent-free or aqueous-medium reactions that eliminate or reduce organic solvent usage [25] [30]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

428.15362070 g/mol

Monoisotopic Mass

428.15362070 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F2B10OFV7Y

Wikipedia

PF-05105679

Dates

Modify: 2023-08-15
1: Andrews MD, Af Forselles K, Beaumont K, Galan SR, Glossop PA, Grenie M,
2: Winchester WJ, Gore K, Glatt S, Petit W, Gardiner JC, Conlon K, Postlethwaite

Explore Compound Types